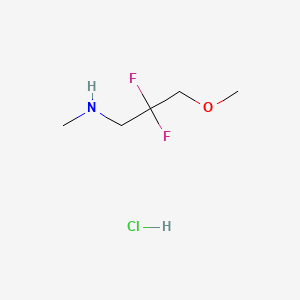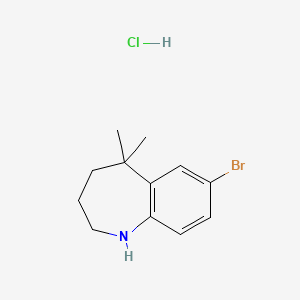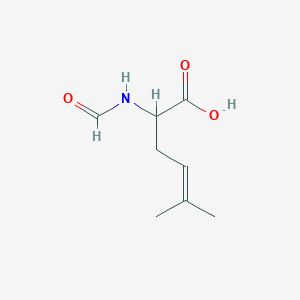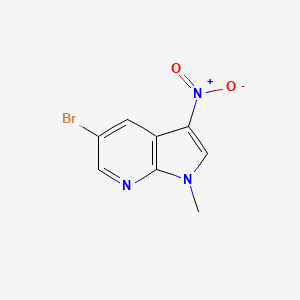
5-Bromo-1-methyl-3-nitro-7-azaindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-methyl-3-nitro-7-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and have been widely used in medicinal chemistry and drug discovery programs . The compound features a bromine atom at the 5-position, a methyl group at the 1-position, and a nitro group at the 3-position on the azaindole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-3-nitro-7-azaindole typically involves multiple steps starting from readily available precursors. One common method involves the bromination of 7-azaindole followed by nitration and methylation reactions. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The nitration is usually carried out using nitric acid or a mixture of nitric acid and sulfuric acid . Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-methyl-3-nitro-7-azaindole undergoes various chemical reactions, including:
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methyl group can be replaced with other alkyl or aryl groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Grignard reagents, organolithium reagents
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group
Substituted azaindoles: Formed by nucleophilic substitution of the bromine atom
Aplicaciones Científicas De Investigación
5-Bromo-1-methyl-3-nitro-7-azaindole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and its role in signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, particularly in oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-methyl-3-nitro-7-azaindole involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby disrupting signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of anticancer drugs.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-7-azaindole: Lacks the methyl and nitro groups, making it less versatile in chemical reactions.
1-Methyl-7-azaindole: Lacks the bromine and nitro groups, affecting its biological activity.
3-Nitro-7-azaindole: Lacks the bromine and methyl groups, influencing its reactivity and applications.
Uniqueness
5-Bromo-1-methyl-3-nitro-7-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the nitro group enhances its reactivity in various chemical reactions. The methyl group contributes to its stability and solubility, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C8H6BrN3O2 |
|---|---|
Peso molecular |
256.06 g/mol |
Nombre IUPAC |
5-bromo-1-methyl-3-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-4-7(12(13)14)6-2-5(9)3-10-8(6)11/h2-4H,1H3 |
Clave InChI |
IWDRRWVMJUPPFP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1N=CC(=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


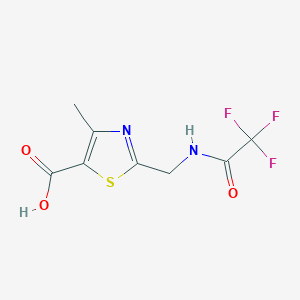
![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride](/img/structure/B13481799.png)
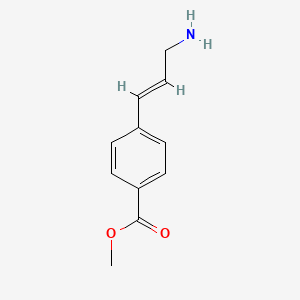
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13481828.png)


![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)
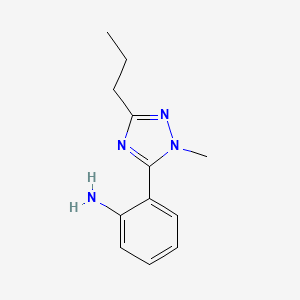
![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)
